molecular formula C15H20O4 B1360775 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone CAS No. 884504-33-0

3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Cat. No. B1360775
M. Wt: 264.32 g/mol
InChI Key: YYLWEUAGGJMOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone” is an organic compound containing a 1,3-dioxane ring and an ethoxy group attached to a propiophenone structure. The 1,3-dioxane ring is a six-membered cyclic ether, and propiophenone is a type of ketone. This suggests that the compound may have properties common to ethers and ketones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-dioxane ring, the ethoxy group, and the propiophenone structure. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,3-dioxane ring, the ethoxy group, and the propiophenone structure. For example, it may exhibit the solubility properties of ethers and the reactivity properties of ketones .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Kasturi and Damodaran (1969) demonstrated the acylation and alkylation of 1,3-dimethoxybenzene, producing compounds including 2′,4′-Dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone. This study contributes to the understanding of chemical reactions involving similar compounds (Kasturi & Damodaran, 1969).
    • Yavari et al. (2006) explored the reaction of catechol with methyl propiolate, leading to the formation of various compounds, showcasing the chemical versatility of propiophenone derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
  • Polymer Science and Materials Chemistry :

    • Zhang et al. (2014) investigated the electrochromic enhancement of poly(3,4-ethylenedioxythiophene) films, where derivatives of dioxane played a role in improving electrochromic properties. This highlights the potential application in smart materials and electronics (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).
    • Sakamoto et al. (2006) synthesized and used 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a sulfonating agent for amines, indicating the use of dioxan derivatives in synthesizing activated amines, relevant in pharmaceutical chemistry (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
  • Photolysis and Environmental Chemistry :

    • Schuchmann and Sonntag (1985) studied the vacuum-ultraviolet photolysis of liquid 1,3-dioxan, identifying various photolytic products. This research contributes to our understanding of the environmental behavior of dioxan compounds (Schuchmann & Sonntag, 1985).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on investigating its biological activity and potential therapeutic uses .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,15H,2,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLWEUAGGJMOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645998
Record name 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one

CAS RN

884504-33-0
Record name 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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